![molecular formula C9H8BrN3O B15361871 N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is a brominated pyrrolopyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide typically involves the bromination of 1H-pyrrolo[2,3-c]pyridin-5-amine followed by acetylation. The bromination step can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The acetylation step involves reacting the brominated compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The bromine atom can be reduced to form a bromide ion.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate or hypobromite.
Reduction: Bromide ion.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems, particularly in the context of bromine chemistry.
Medicine: This compound could be explored for its potential therapeutic properties, such as anticancer or anti-inflammatory activities.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it could inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are structurally similar and have been studied for their biological activities[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
1H-Pyrazolo[3,4-b]pyridines: These compounds also share structural similarities and have biomedical applications.
Uniqueness: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is unique due to its bromine atom, which can impart different chemical and biological properties compared to its non-brominated counterparts.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
N-(3-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c1-5(14)13-9-2-6-7(10)3-11-8(6)4-12-9/h2-4,11H,1H3,(H,12,13,14) |
InChI Key |
LLVYIWMAWULIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


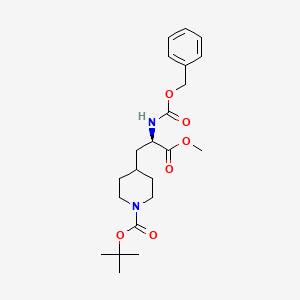
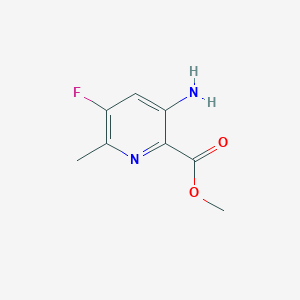
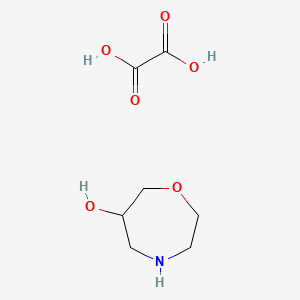
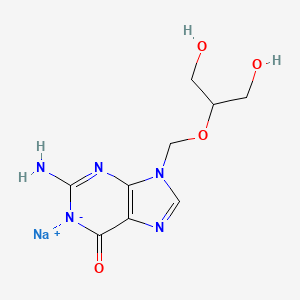
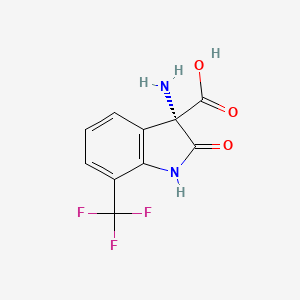
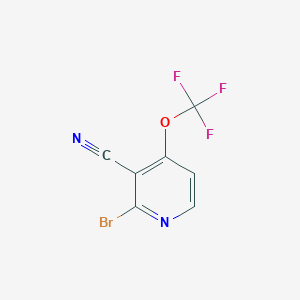
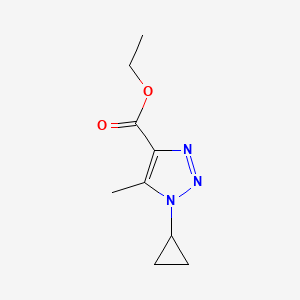
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)

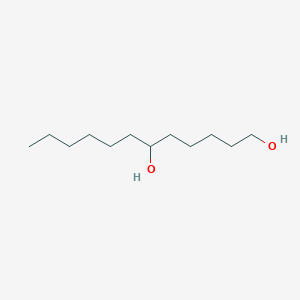
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
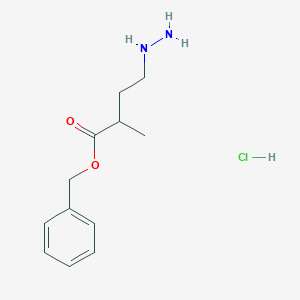
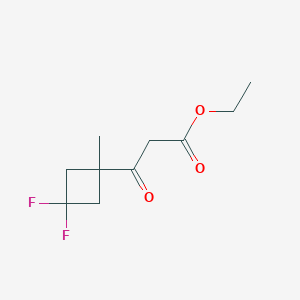
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
